molecular formula C7H9NO2 B13210655 1-(4-Aminooxolan-3-yl)prop-2-yn-1-one

1-(4-Aminooxolan-3-yl)prop-2-yn-1-one

Cat. No.: B13210655
M. Wt: 139.15 g/mol
InChI Key: XGBQBBHXNCBPEW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(4-Aminooxolan-3-yl)prop-2-yn-1-one involves several steps, typically starting with the formation of the oxolane ring followed by the introduction of the amino group and the propynone moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:

Chemical Reactions Analysis

1-(4-Aminooxolan-3-yl)prop-2-yn-1-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Aminooxolan-3-yl)prop-2-yn-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is used in biochemical studies to investigate its interactions with biological molecules and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its possible anti-cancer and anti-inflammatory properties.

    Industry: While its industrial applications are limited, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Aminooxolan-3-yl)prop-2-yn-1-one involves its interaction with various molecular targets and pathways. The amino group and the propynone moiety are key functional groups that enable this compound to interact with enzymes and receptors in biological systems. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects .

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

1-(4-aminooxolan-3-yl)prop-2-yn-1-one

InChI

InChI=1S/C7H9NO2/c1-2-7(9)5-3-10-4-6(5)8/h1,5-6H,3-4,8H2

InChI Key

XGBQBBHXNCBPEW-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)C1COCC1N

Origin of Product

United States

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